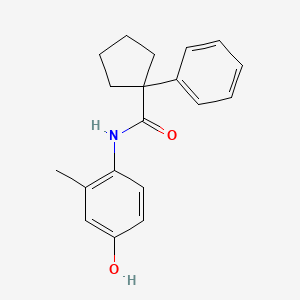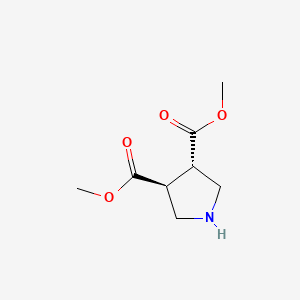
(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate
Descripción general
Descripción
“(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate” is a chemical compound. Its IUPAC name is diethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride . It is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 251.71 . It is a white solid .Aplicaciones Científicas De Investigación
NMR Spectroscopy and Molecular Structure Analysis
(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate, as part of the pyrrolidine ring system, has been studied using high-field 1H N.M.R. spectroscopy. This research has provided insights into the molecular structure and hydrogen bonding in isomeric dimethyl 2,5-dibenzoyl-1-phenylpyrrolidine-3,4-dicarboxylates, demonstrating the relationship between stereochemistry and spectral types (Duewell, 1981).
Herbicidal Applications
In the field of agriculture, derivatives of pyrrolidine dicarboxylates, specifically dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, have shown varying biological properties as herbicides. The conformational differences and intramolecular hydrogen bonding in these derivatives significantly affect their herbicidal selectivity and efficacy (Andrea et al., 1990).
Chemical Synthesis and Mechanistic Studies
The compound has also been a subject of interest in chemical synthesis, where its reduction with sodium borohydride has been studied, providing a deeper understanding of its reactivity and potential for forming unusual reductive products (Tang, Zhang, & Yu, 2012).
Enantioselective Reactions
In organic chemistry, enantioselective reactions involving chiral secondary enaminoesters and 2-substituted nitroethylenes have been studied, leading to the synthesis of pyrrolidine derivatives like ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate. This research highlights the application of this compound in the synthesis of chiral compounds (Revial et al., 2000).
Anti-proliferative Activity and Drug Design
Novel pyrrolidine derivatives linked to 1,2,3-triazoles have been synthesized, showing significant in vitro anti-proliferative activities against human prostate cancer cells. This research suggests the potential of this compound derivatives in the development of new anticancer drugs (Ince et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEONENFBMPLKOR-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




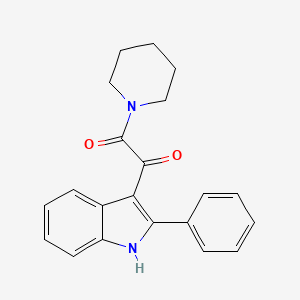
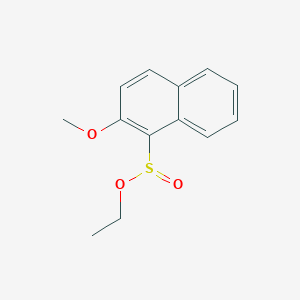
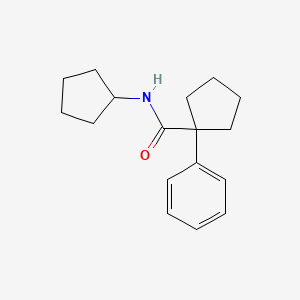

![4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3074812.png)
![6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B3074818.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3074829.png)

![2-[1-(4-isopropylanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B3074839.png)



